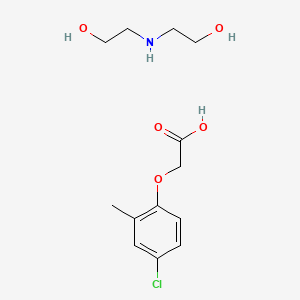
MCPA-diolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MCPA-diolamine involves the reaction of MCPA with diethanolamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{MCPA} + \text{Diethanolamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to maximize yield and purity. The final product is then purified and formulated for agricultural use.
Análisis De Reacciones Químicas
Types of Reactions
MCPA-diolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine (Cl₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
MCPA-diolamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of aryloxyalkanoic acid herbicides.
Medicine: Explored for its potential genotoxic and reproductive effects.
Industry: Utilized in the formulation of herbicides for agricultural use.
Mecanismo De Acción
MCPA-diolamine acts as a selective, systemic herbicide with translocation properties. It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of the target weeds . The molecular targets include auxin receptors and pathways involved in cell division and elongation.
Comparación Con Compuestos Similares
Similar Compounds
MCPA: The parent compound of MCPA-diolamine, used for similar herbicidal purposes.
MCPA-butotyl: Another derivative of MCPA with different solubility and application properties.
MCPA-ethyl: A variant used in different formulations for specific crops.
Uniqueness
This compound is unique due to its specific formulation with diethanolamine, which enhances its solubility and effectiveness as a herbicide. This makes it particularly suitable for certain agricultural applications where other derivatives may not be as effective .
Propiedades
Número CAS |
20405-19-0 |
|---|---|
Fórmula molecular |
C13H20ClNO5 |
Peso molecular |
305.75 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C9H9ClO3.C4H11NO2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;6-3-1-5-2-4-7/h2-4H,5H2,1H3,(H,11,12);5-7H,1-4H2 |
Clave InChI |
XQAVWNJMMDWIKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















